molecular formula C17H17FN2O3S B5810927 N-(2-fluorophenyl)-3-(1-pyrrolidinylsulfonyl)benzamide

N-(2-fluorophenyl)-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B5810927
M. Wt: 348.4 g/mol
InChI Key: TWNBQRJHDRZLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as FPS-ZM1, is a potent and selective antagonist of the μ-opioid receptor. The μ-opioid receptor is a protein found in the central nervous system that is responsible for mediating the effects of opioids, such as pain relief and euphoria. FPS-ZM1 has been extensively studied in scientific research for its potential therapeutic applications and as a tool for studying the μ-opioid receptor.

Mechanism of Action

FPS-ZM1 works by binding to the μ-opioid receptor and blocking the effects of opioids. The μ-opioid receptor is responsible for mediating the effects of opioids, such as pain relief and euphoria. By blocking this receptor, FPS-ZM1 can prevent the effects of opioids without affecting other receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that FPS-ZM1 can block the effects of opioids in animal models, without causing any significant side effects. This suggests that FPS-ZM1 may be a safe and effective alternative to traditional opioids for pain relief. Additionally, FPS-ZM1 has been shown to reduce the development of tolerance to opioids, which is a major problem in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using FPS-ZM1 in lab experiments is its selectivity for the μ-opioid receptor. This makes it a valuable tool for studying the μ-opioid receptor and its role in pain relief and addiction. Additionally, FPS-ZM1 has been shown to be safe and effective in animal models, suggesting that it may be a useful alternative to traditional opioids for pain relief.
One limitation of using FPS-ZM1 in lab experiments is its high cost and limited availability. Additionally, FPS-ZM1 may not be effective in all animal models, and further research is needed to determine its efficacy in humans.

Future Directions

There are several potential future directions for the use of FPS-ZM1 in scientific research. One area of interest is the development of new pain medications that target the μ-opioid receptor without causing the side effects associated with traditional opioids. Additionally, FPS-ZM1 may be useful in the treatment of addiction, as it can block the effects of opioids and reduce the development of tolerance. Further research is needed to determine the potential therapeutic applications of FPS-ZM1 and other μ-opioid receptor antagonists.

Synthesis Methods

The synthesis of FPS-ZM1 involves several steps, including the reaction of 2-fluoroaniline with 3-chlorobenzoyl chloride to form 2-fluoro-N-(3-chlorobenzoyl)aniline. This compound is then reacted with pyrrolidine and sulfonyl chloride to form N-(2-fluorophenyl)-3-(1-pyrrolidinylsulfonyl)benzamide. The synthesis of FPS-ZM1 has been described in several scientific publications.

Scientific Research Applications

FPS-ZM1 has been used extensively in scientific research to study the μ-opioid receptor and its role in pain relief and addiction. Studies have shown that FPS-ZM1 is a potent and selective antagonist of the μ-opioid receptor, meaning it can block the effects of opioids without affecting other receptors in the brain. This makes it a valuable tool for studying the μ-opioid receptor and its role in pain relief and addiction.

properties

IUPAC Name

N-(2-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-8-1-2-9-16(15)19-17(21)13-6-5-7-14(12-13)24(22,23)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNBQRJHDRZLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

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